N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide
Description
N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, halogen substitutions, and a triazole ring
Properties
Molecular Formula |
C32H27Cl2FN4O3 |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
N-[4-[5-acetyl-3-[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]-2-(4-chlorophenyl)-3H-1,2,4-triazol-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C32H27Cl2FN4O3/c1-3-30(41)36-24-11-15-25(16-12-24)38-31(20(2)40)37-39(26-13-8-22(33)9-14-26)32(38)27-18-23(34)10-17-29(27)42-19-21-6-4-5-7-28(21)35/h4-18,32H,3,19H2,1-2H3,(H,36,41) |
InChI Key |
DRHAGLLMQWSPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings can be done using halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Acetylation: The acetyl group can be introduced using acetic anhydride in the presence of a catalyst like pyridine.
Ether formation: The benzyl ether linkage can be formed through a Williamson ether synthesis, involving the reaction of a phenol with a benzyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones and other functional groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing halogen atoms.
Scientific Research Applications
N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Chemical Research: It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to inhibition or activation of the target’s function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}acetamide
- N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide
Uniqueness
The uniqueness of N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
